molecular formula C30H59N3O B14289391 N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide CAS No. 126115-49-9

N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide

Cat. No.: B14289391
CAS No.: 126115-49-9
M. Wt: 477.8 g/mol
InChI Key: JNRCVPPSKWWTAS-UHFFFAOYSA-N
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Description

N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with an appropriate octanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or column chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide involves its interaction with biological membranes. The long hydrophobic alkyl chains allow the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Heptadecyl-4,5-dihydro-1H-imidazole
  • 2-(Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol
  • N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide

Uniqueness

N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide is unique due to its specific combination of long alkyl chains and imidazole ring, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in disrupting biological membranes, setting it apart from other similar compounds .

Properties

CAS No.

126115-49-9

Molecular Formula

C30H59N3O

Molecular Weight

477.8 g/mol

IUPAC Name

N-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]octanamide

InChI

InChI=1S/C30H59N3O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-21-23-29-31-25-27-33(29)28-26-32-30(34)24-22-19-8-6-4-2/h3-28H2,1-2H3,(H,32,34)

InChI Key

JNRCVPPSKWWTAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCC

Origin of Product

United States

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